L-3,5-Diiodotyrosine ethyl ester hydrochloride
Overview
Description
L-3,5-Diiodotyrosine ethyl ester hydrochloride is a chemical compound with the molecular formula C11H13NO3I2⋅HCl and a molecular weight of 497.5 g/mol . It is a derivative of tyrosine, an amino acid, and is characterized by the presence of two iodine atoms on the aromatic ring. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-3,5-Diiodotyrosine ethyl ester hydrochloride typically involves the iodination of L-tyrosine followed by esterification. The iodination process introduces iodine atoms at the 3 and 5 positions of the tyrosine molecule. This is usually achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The resulting diiodotyrosine is then esterified using ethanol and hydrochloric acid to form the ethyl ester hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
L-3,5-Diiodotyrosine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms or reduce other functional groups present in the molecule.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deiodinated tyrosine derivatives .
Scientific Research Applications
L-3,5-Diiodotyrosine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: The compound is used in studies related to thyroid hormone metabolism and function, as it is structurally similar to thyroid hormones.
Medicine: Research involving this compound includes its potential use in diagnostic imaging and as a therapeutic agent for thyroid-related disorders.
Industry: It is used in the production of iodinated contrast agents for medical imaging.
Mechanism of Action
The mechanism of action of L-3,5-Diiodotyrosine ethyl ester hydrochloride involves its interaction with thyroid hormone receptors and enzymes involved in thyroid hormone synthesis and metabolism. The compound can mimic the effects of natural thyroid hormones, influencing various physiological processes such as metabolism, growth, and development .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-L-tyrosine: A mono-iodinated derivative of tyrosine.
3,3’,5,5’-Tetraiodothyroacetic acid: A fully iodinated derivative with different biological activity.
N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester: A structurally similar compound with an acetyl group.
Uniqueness
L-3,5-Diiodotyrosine ethyl ester hydrochloride is unique due to its specific iodination pattern and esterification, which confer distinct chemical and biological properties. Its ability to mimic thyroid hormones makes it particularly valuable in research related to thyroid function and disorders .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBOCVXEPIPBR-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224955 | |
Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74051-47-1 | |
Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIIODO-L-TYROSINE ETHYL ESTER HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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